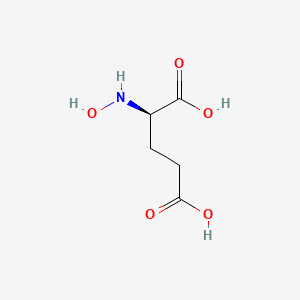

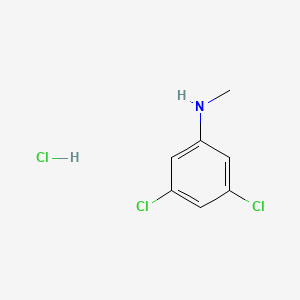

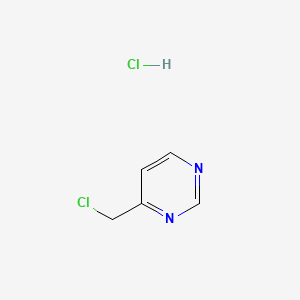

![molecular formula C7H5BrN2OS2 B598114 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1198475-40-9](/img/structure/B598114.png)

6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and screened against Mycobacteria . An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones can be complex. For example, a study reported the Heck coupling reaction between ®-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine and various acrylates . The Heck coupling was highly dependent on the type of catalyst, solvent, base type, and the use of tetrabutylammonium chloride as an additive .科学的研究の応用

Antitubercular Agents

The compound has been synthesized and evaluated for its potential as an antitubercular agent. Studies have shown that certain derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. The compounds were found to be non-cytotoxic against four cell lines, indicating their safety for further development .

EGFR Inhibition for Cancer Therapy

Research into the compound’s derivatives has indicated their potential as lead structures for EGFR inhibition, which is a promising target in cancer therapy. The Heck coupling of these derivatives with various acrylates has been investigated, revealing that the thienopyrimidinones could serve as potent and highly selective EGFR inhibitors .

Kinase Inhibition Profiling

The compound’s framework has been used to graft acrylates, which has shown to be an attractive scaffold for kinase inhibition profiling. This application is crucial for the development of targeted therapies for diseases where specific kinase activity is dysregulated .

作用機序

Target of Action

The primary target of 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis H37Ra (ATCC 25177) . This compound has been designed and synthesized as part of a program to develop new antitubercular agents .

Mode of Action

It is known that the compound exhibits significant antimycobacterial activity . This suggests that it likely interacts with key proteins or enzymes within the Mycobacterium tuberculosis, inhibiting their function and thus preventing the bacteria from growing or proliferating.

Biochemical Pathways

Given its antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to its inhibitory effect .

Result of Action

The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . This suggests that the compound is effective in inhibiting the growth of Mycobacterium tuberculosis at these concentrations .

特性

IUPAC Name |

6-bromo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS2/c1-12-7-9-5(11)3-2-4(8)13-6(3)10-7/h2H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHONOJVTPAGLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=C(S2)Br)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670663 |

Source

|

| Record name | 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

1198475-40-9 |

Source

|

| Record name | 6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

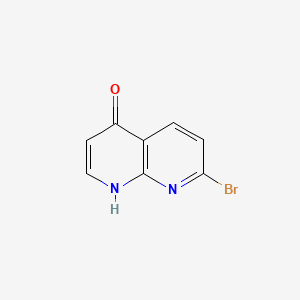

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)

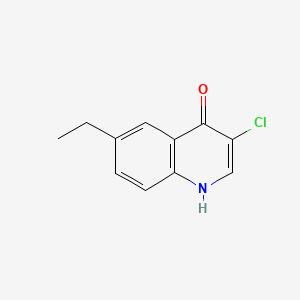

![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)